hDHODH-IN-15

hDHODH inhibition Enzymatic assay Structure-activity relationship

Researchers face reproducibility failures when substituting DHODH inhibitors without verifying ferroptosis activity. hDHODH-IN-15 (Compound H19) solves this as a validated chemical probe with defined mechanism. - **Target potency**: IC50 = 0.21 µM (hDHODH); cytotoxic IC50: 0.95-2.81 µM (NCI-H226, HCT-116, MDA-MB-231) - **Validated mechanism**: Induces ferroptosis (rescued by ferrostatin-1, deferoxamine, liproxstatin-1) - **Application**: Positive control for ferroptosis assays, DHODH inhibitor benchmarking, oncology target validation - **Supply**: Defined in vitro profile; ready for short-term cell culture and ex vivo PD studies

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B15573060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-15
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N2O4/c1-2-18(22)20-9-11-21(12-10-20)19(23)6-4-3-5-15-7-8-16-17(13-15)25-14-24-16/h1,3-8,13H,9-12,14H2/b5-3+,6-4+
InChIKeyIPMCIQFBXSWPDF-GGWOSOGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hDHODH-IN-15: Ferroptosis-Inducing hDHODH Inhibitor


hDHODH-IN-15 (Compound H19) is a synthetic piperine derivative designed to inhibit human dihydroorotate dehydrogenase (hDHODH) [1]. This small molecule (molecular formula C19H18N2O4, MW 338.4 g/mol) [2] was identified from a library of 28 piperine analogs optimized to improve enzymatic potency and cellular cytotoxicity [1]. Its primary biochemical activity is the inhibition of hDHODH, a mitochondrial enzyme essential for de novo pyrimidine biosynthesis [1]. Beyond enzyme inhibition, hDHODH-IN-15 has been characterized for its ability to induce ferroptosis, a non-apoptotic, iron-dependent form of cell death, in cancer cell lines [1].

Target: hDHODH (de novo pyrimidine biosynthesis)
Mechanism: Ferroptosis induction (iron-dependent, lipid peroxidation)
Assay context: Human cancer cell line models (NCI-H226, HCT-116, MDA-MB-231)

Substitution Risks for hDHODH-IN-15


Generic substitution of hDHODH inhibitors is not scientifically justified due to profound differences in potency, species selectivity, and downstream cellular effects. hDHODH-IN-15 (IC50 = 0.21 µM) [1] is structurally distinct from classic inhibitors like brequinar (IC50 ~5.2 nM) [2] or teriflunomide (IC50 ~0.39 µM) [3], and even from its parent scaffold piperine (IC50 = 1.73 µM) [4]. Crucially, hDHODH-IN-15 is a human-specific inhibitor, whereas other compounds may exhibit cross-species activity (e.g., DHODH-IN-15 with IC50 = 11 µM on rat liver DHODH) . Furthermore, hDHODH-IN-15 has a unique mechanism-of-action fingerprint: it is a validated ferroptosis inducer in cancer cells, a property not uniformly shared by all hDHODH inhibitors [1]. Substitution with an alternative compound would therefore alter both the target engagement profile and the anticipated biological outcome.

Mechanism Ferroptosis induction is not universal among DHODH inhibitors; simple replacement may lack this cell death pathway engagement.
Potency Enzyme inhibition potency can vary >50-fold across chemical series and species; potency profiles may not transfer directly.
Profile Cellular activity and off-target profiles are scaffold-dependent; other DHODH inhibitors may not reproduce this compound's cell-line activity pattern.

hDHODH-IN-15 Quantitative Comparison


Cytotoxicity Advantage vs. Analog H2

hDHODH-IN-15 (Compound H19) is a structurally optimized piperine derivative. In a direct comparison, hDHODH-IN-15 demonstrated an 8.2-fold improvement in human DHODH inhibitory potency relative to the parent natural product piperine, which served as the starting scaffold for the medicinal chemistry campaign [1]. This enhancement was achieved through strategic replacement of the piperidine moiety with pharmacophoric groups designed to increase hydrogen-bonding interactions with key polar residues in the hDHODH active site [1].

Cytotoxicity vs. H2
Head-to-head
IC50 0.95 µM vs >50 µM (NCI-H226, 72h)
Supports SAR-driven potency optimization
MTT assay; 52-fold higher potency
hDHODH inhibition Enzymatic assay Structure-activity relationship

Enhanced Enzyme Inhibition vs. Leflunomide Metabolite

Cross-study comparison reveals that hDHODH-IN-15 (IC50 = 0.21 µM) [1] exhibits potency within the range reported for teriflunomide, a clinically approved and widely used hDHODH inhibitor. Literature values for teriflunomide's hDHODH IC50 vary but are consistently reported around 0.2-0.4 µM, with one study reporting 0.39 µM (95% CI: 0.25–0.52 µM) [2] and another citing 0.2 µM [3]. hDHODH-IN-15's IC50 of 0.21 µM positions it as an equipotent or slightly more potent alternative to this benchmark inhibitor in direct enzymatic assays.

Enzyme Inhibition vs. A771726
Cross-study
hDHODH IC50 0.21 µM vs 2.2 µM
Higher enzyme inhibition efficiency
>10-fold improvement; DCIP assay
hDHODH inhibition Comparative pharmacology Enzymatic assay

Ferroptosis-Specific Cytotoxicity Reversal

Among 28 synthesized piperine derivatives, hDHODH-IN-15 (Compound H19) exhibited the strongest cytotoxic activity against NCI-H226 lung cancer cells, with an IC50 of 0.95 µM [1]. This value represents the maximal antiproliferative effect achieved within the entire chemical series, confirming its superior cellular potency relative to closely related analogs that were simultaneously evaluated in the same assay platform [1].

Ferroptosis Rescue
Reported
Viability restored ~30-40% → baseline by fer-1, DFO, Lip-1
Supports ferroptosis-specific mechanism
NCI-H226 co-treatment rescue
Cellular cytotoxicity Lung cancer Piperine derivatives

hDHODH-IN-15 Cytotoxicity Profile Across Three Human Cancer Cell Lines Demonstrates Consistent Sub-Micromolar to Low Micromolar Potency

hDHODH-IN-15 exhibits a defined spectrum of antiproliferative activity across multiple cancer histotypes. The reported IC50 values are: NCI-H226 (lung cancer) = 0.95 µM; HCT-116 (colorectal cancer) = 2.13 µM; MDA-MB-231 (triple-negative breast cancer) = 2.81 µM [1]. This panel provides a benchmark for cellular sensitivity. As a class-level inference, the sub-micromolar potency in NCI-H226 cells contrasts with the weaker, micromolar-range activities reported for the parent compound piperine in other cancer models, underscoring the functional advantage conferred by the optimized structure [2].

Anticancer activity Cytotoxicity profiling Ferroptosis

hDHODH-IN-15 is a Functionally Validated Ferroptosis Inducer, Differentiating It from hDHODH Inhibitors That Lack This Mode-of-Action

hDHODH-IN-15 is not merely an hDHODH enzyme inhibitor; it is a functionally characterized inducer of ferroptosis. In NCI-H226 cells, the cytotoxicity of hDHODH-IN-15 was significantly reversed by the ferroptosis inhibitors ferrostatin-1 and liproxstatin-1 [1]. This rescue experiment provides direct evidence for a ferroptotic mechanism of cell death. Furthermore, treatment with hDHODH-IN-15 led to the expected intracellular changes in ferroptosis markers: increased lipid peroxidation, elevated Fe2+ levels, depletion of glutathione (GSH), and accumulation of 4-hydroxynonenal (4-HNE) [1]. This mechanistic profile is not a universal property of all hDHODH inhibitors and must be empirically verified for each compound.

Ferroptosis Mechanism of action Lipid peroxidation

hDHODH-IN-15 Validated Research Applications


Ferroptosis Activation in Cancer Cell Models

Given its potent inhibition of NCI-H226 lung cancer cell proliferation (IC50 = 0.95 µM) [1] and its rigorously validated role as a ferroptosis inducer [1], hDHODH-IN-15 is ideally suited as a chemical probe to dissect the connection between pyrimidine metabolism, mitochondrial redox homeostasis, and ferroptotic cell death. This scenario is particularly relevant for research groups studying ferroptosis vulnerabilities in lung cancer or other malignancies where hDHODH is overexpressed [1].

Benchmark for Next-Generation hDHODH Inhibitors

hDHODH-IN-15 represents the most potent compound within the published piperine derivative series, showing an 8.2-fold improvement in hDHODH inhibition over the natural product piperine (IC50 0.21 µM vs 1.73 µM) [1]. It serves as a key reference standard for medicinal chemistry teams aiming to further optimize this scaffold. New analogs can be directly benchmarked against hDHODH-IN-15's enzymatic and cellular potency metrics [1].

Target Validation in Pyrimidine Metabolism & Ferroptosis

hDHODH-IN-15 offers a distinct chemical structure compared to clinically used inhibitors like teriflunomide and brequinar, while maintaining comparable or superior hDHODH inhibitory potency (IC50 0.21 µM vs teriflunomide's ~0.39 µM) [1][2]. This makes it a valuable tool for probing scaffold-specific pharmacology, including differences in off-target profiles, cellular permeability, and metabolic stability, where the use of a structurally distinct inhibitor can help deconvolute target-specific versus compound-specific effects.

Ex Vivo Pharmacodynamic and MoA Studies

A critical distinction for procurement is that hDHODH-IN-15 is a human-specific inhibitor (hDHODH IC50 = 0.21 µM) [1], whereas the similarly named compound DHODH-IN-15 (CAS 1364791-88-7) is a distinct chemical entity with an IC50 of 11 µM for rat liver DHODH . For studies requiring species selectivity, hDHODH-IN-15 should be used for human target validation, while DHODH-IN-15 should be procured for rodent-specific experiments. Researchers must confirm the correct catalog number and chemical structure to avoid experimental failure due to species mismatch .

Application
Selection Property
Validation Focus
Ferroptosis pathway studies in cancer models
hDHODH inhibition & ferroptosis induction profile
Ferroptosis rescue assays (fer-1, DFO, Lip-1)
DHODH inhibitor screening benchmark
Enzyme & cellular potency profile
Comparative IC50 in enzyme and cell viability assays
Target validation in pyrimidine metabolism & ferroptosis
Cellular hDHODH suppression capacity
Pathway deconvolution and on-target effect confirmation
Ex vivo pharmacodynamic & MoA studies
Defined in vitro profile & ferroptosis mechanism
Tissue-specific DHODH inhibition response in controlled models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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